3-methyl-3-(methylsulfanyl)but-1-yne
Description
Properties
CAS No. |
1467102-39-1 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3-(methylsulfanyl)but-1-yne typically involves the alkylation of propargyl alcohol derivatives
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-3-(methylsulfanyl)but-1-yne can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed:
Oxidation: Methylsulfinyl and methylsulfonyl derivatives.
Reduction: Corresponding alkanes or alkenes.
Substitution: Various substituted butynes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-methyl-3-(methylsulfanyl)but-1-yne is used as a building block in organic synthesis, particularly in the construction of more complex molecules
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as precursors to bioactive molecules. The presence of the alkyne group makes it a candidate for click chemistry applications, which are widely used in bioconjugation and drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity is exploited in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-methyl-3-(methylsulfanyl)but-1-yne exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of attack, leading to the formation of sulfoxides or sulfones. In nucleophilic substitution reactions, the alkyne carbon is typically the site of nucleophilic attack, resulting in the displacement of the methylsulfanyl group.
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation .
- Solubility : Soluble in dimethylformamide (DMF) and ethyl acetate (EtOAc), with stock solutions typically prepared at 10 mM concentration .
Comparison with Structurally Similar Compounds
3-Chloro-3-methylbut-1-yne
Key Differences :
- Functional Group : Chlorine replaces the methylsulfonyl group.
- Reactivity : The chloride is more electrophilic but less stable under basic or nucleophilic conditions. In contrast, the sulfonyl group stabilizes the adjacent carbon, enabling controlled reactivity in substitutions (e.g., coupling with methanesulfinate in DMF) .
- Safety : Chlorinated alkynes are generally more volatile and corrosive, though specific hazard data for this compound is unavailable in the provided evidence.
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione
Key Differences :
- Structure : Features a methylsulfanyl (S–CH₃) group attached to an aromatic ring in an indane-dione scaffold, unlike the aliphatic sulfonyl-alkyne in the target compound.
- Bioactivity : Demonstrates anticoagulant properties by prolonging prothrombin time, similar to the drug anisindione. This highlights the role of sulfur-containing groups in modulating biological activity .
General Sulfonyl-Containing Alkynes
- Stability : Sulfonyl groups enhance thermal and oxidative stability compared to sulfides or chlorides. This makes 3-methyl-3-(methylsulfonyl)but-1-yne suitable for multi-step syntheses requiring harsh conditions .
- Electrophilicity: The electron-withdrawing nature of the sulfonyl group activates the alkyne for click chemistry or Sonogashira coupling, whereas non-sulfonylated alkynes may require stronger catalysts.
Data Table: Comparative Analysis
| Parameter | 3-Methyl-3-(methylsulfonyl)but-1-yne | 3-Chloro-3-methylbut-1-yne | 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione |
|---|---|---|---|
| Functional Group | Methylsulfonyl (-SO₂CH₃) | Chloride (-Cl) | Methylsulfanyl (-S–CH₃) |
| Molecular Weight (g/mol) | 146.21 | 104.55 (estimated) | ~300 (estimated) |
| Primary Use | Pharmaceutical intermediate | Synthetic precursor | Anticoagulant agent |
| Reactivity | Moderate; stabilized electrophilic carbon | High; prone to substitution | Bioactive; modulates clotting factors |
| Storage Conditions | 2–8°C, inert atmosphere | Likely room temperature (unstable if chlorinated) | Not specified |
| Hazard Profile | Skin sensitization (H317) | Likely corrosive/irritant | Not classified in provided data |
Critical Notes and Discrepancies
- Nomenclature Clarification: The evidence predominantly describes the sulfonyl (SO₂) variant, whereas the query specifies "methylsulfanyl" (S–CH₃).
- Data Gaps: Limited comparative data exist for exact structural analogs. Inferences are drawn from related functional groups and synthesis pathways.
- Safety Emphasis : The sulfonyl derivative’s stability reduces acute hazards compared to more reactive halides, aligning with its use in controlled pharmaceutical synthesis .
Q & A
What are the recommended synthetic routes for 3-methyl-3-(methylsulfanyl)but-1-yne, and how do reaction conditions influence yield?
The synthesis of sulfanyl-containing alkynes often involves nucleophilic substitution or catalytic alkyne functionalization. For example, analogous compounds like 3-methylsulfanyl-butyric acid were synthesized using methods from J. Chem. Soc. Perkin Trans. 1 (1992), where thiol groups were introduced via displacement reactions under basic conditions . For this compound, a plausible approach involves reacting a propargyl bromide derivative with methyl mercaptan in the presence of a base (e.g., KOH) at low temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., THF or DMF) and stoichiometric control of the thiol reagent are critical for optimizing yield (>70%) and purity. Catalytic methods using transition metals (e.g., CuI) may enhance regioselectivity in alkyne-thiol coupling .
How can advanced spectroscopic and crystallographic techniques resolve the electronic and structural properties of this compound?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, a related compound, 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, was characterized at 173 K with an R factor of 0.055, revealing bond-length deviations (<0.004 Å) and confirming the planarity of the sulfanyl-alkyne system . NMR spectroscopy (¹H/¹³C) can identify electronic environments: the methylsulfanyl group typically resonates at δ~2.1 ppm (¹H) and δ~15–20 ppm (¹³C), while the alkyne proton is absent (terminal alkynes show C≡CH signals at δ~1.8–2.5 ppm in ¹H NMR). IR spectroscopy verifies alkyne C≡C stretching (~2100–2260 cm⁻¹) and sulfur-related vibrations (~600–700 cm⁻¹) .
What mechanistic insights govern the reactivity of the methylsulfanyl and alkyne moieties in cross-coupling reactions?
The methylsulfanyl group acts as a directing group in electrophilic substitutions, while the alkyne participates in [2+2+2] cycloadditions or Sonogashira couplings. For instance, sulfanyl-tethered diynes undergo cobalt-catalyzed cycloadditions with alkynes to form polysubstituted benzene derivatives, as demonstrated in a study where reaction temperatures (80–100°C) and catalyst loading (5 mol% Co) were key to achieving >80% yield . The alkyne’s electron-withdrawing sulfanyl substituent enhances its electrophilicity, facilitating nucleophilic attacks at the β-carbon. Computational studies (DFT) on related compounds suggest that the sulfur atom’s lone pairs stabilize transition states during substitutions .
How does this compound interact with biological systems, and what assays are suitable for evaluating its bioactivity?
While direct biological data for this compound is limited, structurally similar sulfanyl-alkynes exhibit antimicrobial and cytotoxic properties. For example, (but-3-yn-1-yl)(methyl)amine derivatives showed inhibition zones of 12–15 mm against S. aureus and E. coli in disk diffusion assays . Cytotoxicity can be assessed via MTT assays : a related sulfamoylamino alkyne displayed an IC₅₀ of 25 µM against A549 lung cancer cells, with cell viability measured after 48-hour exposure . Solubility in DMSO/PBS and stability under physiological pH (7.4) must be confirmed prior to bioassays.
What computational approaches predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic distributions and frontier molecular orbitals. For 4-bromo-3-(methylsulfanyl)pyridine, DFT revealed charge density shifts toward the sulfanyl group, explaining its nucleophilic susceptibility .Molecular docking can predict binding affinities to biological targets (e.g., enzymes), though force-field parameters for sulfur-alkyne interactions may require optimization. Solvent effects (PCM models) and transition-state simulations (IRC analysis) are critical for reaction mechanism validation.
How should researchers address contradictions in reported solubility and stability data for sulfanyl-alkynes?
Discrepancies often arise from solvent polarity and measurement techniques. For instance, methylsulfanyl compounds may show higher solubility in polar aprotic solvents (e.g., DMSO) than in water, but oxidation to sulfones under aerobic conditions can alter stability. A standardized protocol includes:
- Solubility testing : Shake-flask method with HPLC quantification.
- Stability studies : Accelerated degradation under UV light or varying pH (3–9), monitored via LC-MS .
Conflicting data should be reconciled by replicating conditions (e.g., inert atmosphere for oxidation-prone compounds).
What comparative studies highlight the uniqueness of this compound among structurally similar compounds?
Key differentiators include the synergy between sulfanyl and alkyne groups , which enhances electrophilicity and stabilizes radical intermediates. Comparative data from analogues:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 3-(Chloromethyl)-3-methylpent-1-ene | Lacks sulfanyl group | Lower nucleophilic activity |
| 3-Methylsulfanylpent-1-yne | Longer carbon chain | Altered steric and electronic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
